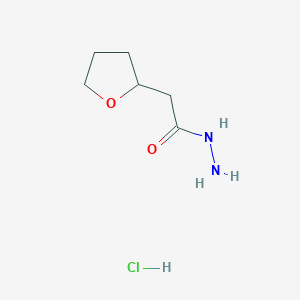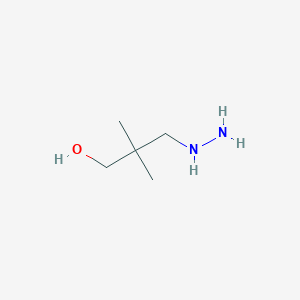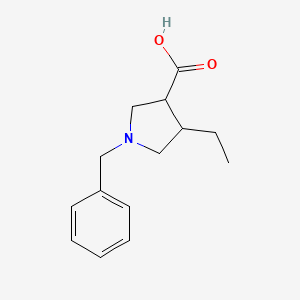![molecular formula C12H18N2 B13248597 (1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13248597.png)
(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a pyridin-3-yl group. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine typically involves the reaction of cyclopropyl ethylamine with pyridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)[1-(pyridin-3-yl)ethyl]amine: Similar structure but with a cyclopropylmethyl group instead of a cyclopropylethyl group.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.
Indole derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, making it a valuable compound in research and development .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-cyclopropyl-N-(1-pyridin-3-ylethyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-9(11-5-6-11)14-10(2)12-4-3-7-13-8-12/h3-4,7-11,14H,5-6H2,1-2H3 |
InChI Key |
DZTGBHSBLZQCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC(C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)

![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)

amine](/img/structure/B13248552.png)

![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)

![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)



